molecular formula C28H31ClN2O2 B1677008 N-Desmethyl Loperamide CAS No. 66164-07-6

N-Desmethyl Loperamide

Numéro de catalogue: B1677008
Numéro CAS: 66164-07-6
Poids moléculaire: 463.0 g/mol
Clé InChI: ZMOPTLXEYOVARP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Formula and Weight

N-Desmethyl loperamide is defined by the molecular formula C₂₈H₃₁ClN₂O₂ , with a molecular weight of 463.01 g/mol . The removal of a single methyl group from loperamide’s structure distinguishes it from the parent compound, reducing its molecular weight by 14.03 g/mol (Table 1).

Table 1: Molecular properties of this compound

Property Value
Molecular Formula C₂₈H₃₁ClN₂O₂
Molecular Weight 463.01 g/mol
Parent Compound Loperamide (C₂₉H₃₃ClN₂O₂)

IUPAC Nomenclature and SMILES Notation

The IUPAC name for this compound is 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide . Its SMILES notation, CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 , encodes the piperidine core, chlorophenyl groups, and amide functionality . The structural arrangement underscores its similarity to loperamide, differing only at the N-methyl position (Figure 1).

Crystalline Structure and Conformational Analysis

While experimental data on this compound’s crystalline structure remain limited, computational models predict a preference for low-energy conformers stabilized by intramolecular hydrogen bonding between the hydroxyl group and the amide oxygen . PubChem’s 3D conformer library highlights rotational flexibility around the piperidine and butanamide chains, enabling adaptation to biological targets such as P-glycoprotein (P-gp) .

Propriétés

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOPTLXEYOVARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430956
Record name N-Desmethyl loperamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66164-07-6
Record name N-Desmethyl Loperamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66164-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylloperamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066164076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyl loperamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLLOPERAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R07BFN7L3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Alkylation of 4-Bromo-2,2-Diphenylbutyronitrile

The foundational synthesis of N-dLop begins with the alkylation of 4-bromo-2,2-diphenylbutyronitrile (1 ) with 4-(4-chlorophenyl)-4-hydroxypiperidine (2 ). This reaction, conducted in acetonitrile with sodium carbonate as a base, proceeds at 80°C for 4 hours to yield the nitrile intermediate 3 (Scheme 1). Critical to this step is the maintenance of anhydrous conditions to prevent premature hydrolysis of the nitrile group. The crude product is purified via flash column chromatography (dichloromethane/methanol, 20:1), achieving an 83% yield.

Table 1: Key Reaction Parameters for Alkylation Step

Parameter Value Source
Solvent Acetonitrile
Base Na₂CO₃
Temperature 80°C
Reaction Time 4 hours
Purification Column chromatography
Yield 83%

Hydrolysis of Nitrile Intermediate

Conversion of the nitrile group in 3 to the primary amide (4 ) is achieved through slow hydrolysis using potassium hydroxide in tert-butanol. This step, initially challenging due to competing side reactions, was optimized by controlling the reaction rate and temperature. After 24 hours at 60°C, the mixture is neutralized with hydrochloric acid, extracted with ethyl acetate, and purified via chromatography (petroleum ether/ethyl acetate, 3:1) to isolate 4 in 37% yield.

Radiolabeling with Carbon-11

N-[11C]Methylation of Primary Amide Precursor

For PET imaging applications, N-dLop is radiolabeled with carbon-11 via N-methylation of the primary amide precursor (4 ) using [11C]iodomethane. The reaction occurs in dimethylformamide (DMF) with tetrabutylammonium hydroxide (TBAH) as a phase-transfer catalyst. After 5 minutes at 70°C, the crude product is purified by reverse-phase HPLC (C18 column, acetonitrile/water, 60:40) to yield [11C]N-dLop with >99% radiochemical purity.

Table 2: Radiolabeling Performance Metrics

Metric Value Source
Radiochemical Yield 18 ± 2% (decay-corrected)
Specific Activity 152 ± 48 GBq/μmol
Synthesis Time 40 minutes
Radiochemical Purity >99%

Analytical Characterization

Chromatographic Purity Assessment

Reverse-phase HPLC with UV (225 nm) and radiometric detection confirms the absence of chemical impurities in [11C]N-dLop. Using a mobile phase of acetonitrile/0.1 M ammonium formate (75:25, v/v) at 3 mL/min, the radiotracer elutes at 8.2 minutes, well-separated from precursor 4 (retention time = 5.4 minutes).

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃)

  • δ 7.47–7.30 (m, 14H, aromatic protons)
  • δ 2.83–2.43 (m, 8H, piperidine and butyronitrile methylenes)
  • δ 1.76–1.68 (m, 2H, piperidine ring protons)

13C NMR (125 MHz, CDCl₃)

  • δ 146.8 (C-Cl aromatic carbon)
  • δ 71.0 (piperidine hydroxyl-bearing carbon)
  • δ 54.8, 50.1, 49.6 (piperidine and nitrile carbons)

High-Resolution Mass Spectrometry

  • Calculated for C₂₇H₂₇ClN₂O [M]+: 430.1812
  • Observed: 430.1811

Physicochemical Properties

Experimental logD (2.60 ± 0.04) for N-dLop deviates significantly from computed values (cLogD = 3.49), underscoring limitations in predictive models for P-gp substrates. The measured apparent pKa (7.2–7.3) aligns closely with computational predictions (7.96), reflecting the compound’s weak basicity.

Pharmacological Screening

N-dLop exhibits high affinity for μ-opiate (Ki = 0.6 nM), σ₁ (Ki = 0.8 nM), and σ₂ (Ki = 1.9 nM) receptors. Moderate activity is observed at histamine H₁ (Ki = 4.2 nM) and serotonin transporter (Ki = 6.2 nM), suggesting potential off-target effects in vivo.

Table 3: Receptor Binding Profile of N-dLop

Receptor Ki (nM) Source
μ-Opiate 0.6
σ₁ 0.8
σ₂ 1.9
Serotonin Transporter 6.2
Histamine H₁ 4.2

Analyse Des Réactions Chimiques

Types of Reactions: N-desmethyl loperamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

Applications De Recherche Scientifique

Neuroimaging and P-glycoprotein Function

N-desmethyl loperamide is predominantly studied as a radiotracer in positron emission tomography (PET) imaging. Its ability to provide insights into the function of P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier, is particularly noteworthy.

Radiotracer Development

  • Synthesis and Characterization : this compound has been effectively synthesized and labeled with carbon-11 for PET imaging. The radiotracer [^11C]this compound has been shown to have a high purity and yield, making it suitable for in vivo studies of P-gp function ( ).
  • In Vivo Studies : In animal models, particularly P-gp knockout mice, [^11C]this compound demonstrated significantly higher brain uptake compared to its parent compound loperamide. This suggests that this compound can serve as a more effective tracer for assessing P-gp activity in the brain ( ).

Clinical Implications

  • Measuring Drug Transport : this compound's selectivity for P-glycoprotein allows researchers to measure the in vivo activity of this transporter, which is crucial for understanding drug interactions and the pharmacokinetics of various medications ( ).
  • Potential for Drug Development : By elucidating how drugs interact with P-gp, this compound can aid in the design of new therapeutic agents that can effectively cross the blood-brain barrier ( ).

Cardiotoxicity Studies

Recent case studies have highlighted the potential cardiotoxic effects associated with excessive use of loperamide and its metabolites, including this compound.

Case Reports

  • A notable case involved a patient who experienced severe cardiac events after consuming high doses of loperamide. The patient's symptoms were attributed to cardiotoxicity linked to both loperamide and its metabolite this compound ( ).
  • The management included intralipid emulsion therapy, which has shown promise in treating drug-induced cardiotoxicity ( ).

Mechanistic Insights

Research has indicated that this compound may affect cardiac ion channels, leading to arrhythmias and other cardiovascular issues when used inappropriately or in overdose situations. Studies utilizing in silico modeling have predicted significant safety margins when considering drug interactions involving this compound ( ).

Summary of Findings

The applications of this compound extend beyond its role as a mere metabolite of loperamide:

Application AreaKey Findings
NeuroimagingEffective PET radiotracer for assessing P-glycoprotein function; higher brain uptake in knockout models ( ).
Drug DevelopmentInsights into drug transport mechanisms can inform new therapeutic designs ( ).
Cardiotoxicity ResearchAssociated with severe cardiac events; requires careful monitoring in cases of overdose ( ).

Mécanisme D'action

N-desmethyl loperamide exerts its effects primarily through interaction with opioid receptors in the gastrointestinal tract. It binds to μ-opioid receptors, leading to the inhibition of adenylate cyclase activity. This results in decreased cyclic adenosine monophosphate (cAMP) levels, reduced calcium ion influx, and increased potassium ion efflux. These changes lead to hyperpolarization of enteric neurons, decreased neuronal excitability, and reduced gastrointestinal motility .

Comparaison Avec Des Composés Similaires

Comparative Analysis with N-Desmethyl Metabolites of Other Drugs

Pharmacokinetic and Metabolic Profiles

Compound Parent Drug Key Metabolic Enzymes Cmax (ng/mL) AUC (ng·h/mL) Half-Life (h) Notable Effects
N-Desmethyl loperamide Loperamide CYP3A4, CYP2B6 5–8× parent in overdose Not reported ~3.5–6.6* hERG inhibition (IC50 = 245 nM); cardiac arrhythmias
N-Desmethyl sildenafil Sildenafil CYP3A4 Similar to parent Similar to parent ~3.5 Comparable systemic exposure to parent; no significant toxicity reported
N-Desmethyl imatinib Imatinib CYP3A4 7143.3 ± 2165.3 465.6 ± 94.0 ~6.6 Higher Cmax and AUC than parent; CYP3A4 inducers (e.g., genistein) increase metabolite exposure
N-Desmethyl selumetinib Selumetinib CYP3A4 Similar to parent Similar to parent Not reported Unaffected by co-administration with docetaxel/dacarbazine
N-Desmethyl topotecan Topotecan Hepatic enzymes Increased by phenytoin 16.3 ± 0.53 Not reported Phenytoin co-administration doubles plasma AUC; penetrates cerebrospinal fluid

*Half-life data inferred from loperamide studies .

Functional Comparisons

hERG Channel Inhibition and Cardiac Risk
  • This compound : Potent hERG inhibition (IC50 = 245 nM) linked to QTc prolongation and torsades de pointes in overdose .
  • N-Desmethyl imatinib: No reported cardiac ion channel effects; primary concern is reduced efficacy due to CYP3A4 interactions .
  • N-Desmethyl sildenafil: No cardiac toxicity reported; shares similar clearance with parent drug .
P-gp Interactions and CNS Penetration
  • This compound: P-gp substrate; negligible brain penetration under normal conditions.
  • N-Desmethyl topotecan : Penetrates cerebrospinal fluid (0.12 ± 0.01 concentration ratio), suggesting partial P-gp evasion .
  • N-Desmethyl sildenafil: No P-gp interaction noted; rapid clearance limits CNS exposure .
Enzyme Induction/Inhibition Effects
  • N-Desmethyl imatinib : Exposure increased by CYP3A4 inducers (e.g., genistein) .
  • This compound : Formation inhibited by ketoconazole (CYP3A4 inhibitor), reducing metabolite accumulation .
  • N-Desmethyl topotecan : Hepatic metabolism altered by phenytoin, increasing metabolite AUC .

Key Research Findings and Clinical Implications

Cardiotoxicity of NDL : NDL’s hERG inhibition poses significant arrhythmia risk in overdose, necessitating strict regulation of loperamide use .

Metabolite-Parent Ratios : NDL exceeds parent drug concentrations in overdose, whereas N-desmethyl imatinib and sildenafil maintain ratios <10% under therapeutic conditions .

P-gp as a Protective Mechanism : P-gp efflux prevents NDL neurotoxicity despite structural similarity to neurotoxic pyridinium species (e.g., MPTP) .

Drug-Drug Interactions : CYP3A4 modulators (e.g., ketoconazole, phenytoin) significantly alter NDL and N-desmethyl topotecan pharmacokinetics, requiring dose adjustments .

Activité Biologique

N-desmethyl loperamide (N-dLop) is a significant metabolite of loperamide, an opioid receptor agonist primarily used as an anti-diarrheal medication. Understanding the biological activity of N-dLop is crucial due to its implications in pharmacology, particularly regarding its interactions with the blood-brain barrier and its potential cardiotoxic effects. This article synthesizes findings from various studies, highlighting the compound's pharmacokinetics, receptor interactions, and case studies related to its toxicity.

This compound is known for its selectivity towards P-glycoprotein (P-gp), an ATP-binding cassette transporter that plays a critical role in drug absorption and distribution. Studies have shown that N-dLop acts as a substrate for P-gp, influencing its ability to cross the blood-brain barrier (BBB). Its lipophilicity allows it to enter the brain under certain conditions, especially when P-gp activity is inhibited.

Table 1: Summary of Key Pharmacokinetic Properties of this compound

PropertyValue/Description
Molecular Weight341.46 g/mol
LipophilicityModerate; allows BBB penetration under inhibition
P-glycoprotein InteractionSubstrate at low concentrations; inhibitor at high concentrations
SelectivityHigh selectivity for P-gp over Mrp1 and BCRP

In Vivo Studies

Research utilizing positron emission tomography (PET) has demonstrated that N-dLop can be effectively used to measure P-gp function in vivo. In studies involving both wild-type and knockout mice, it was observed that N-dLop uptake was significantly higher in P-gp knockout mice compared to wild-type mice, indicating that P-gp effectively limits its brain penetration .

Case Study: PET Imaging with this compound

In a study aimed at assessing brain P-gp function, researchers injected [^11C]this compound into various mouse models. The results revealed negligible brain uptake in wild-type mice but markedly increased uptake in P-gp knockout mice, confirming N-dLop's role as a substrate for this transporter .

Toxicological Implications

Recent case reports have highlighted the potential cardiotoxicity associated with loperamide and its metabolites, including N-dLop. A notable case involved a patient who experienced cardiogenic syncope and polymorphic ventricular tachycardia attributed to excessive loperamide use. This case underscores the importance of understanding the toxicological profile of loperamide’s metabolites .

Table 2: Clinical Cases of Loperamide Toxicity

Case DescriptionFindings
Loperamide-induced cardiogenic shockMultiple cardiac arrests; recovery with treatment
Long-term abuse (>100 pills/day)Severe cardiac effects; necessitated aggressive intervention

Q & A

Q. What statistical approaches are optimal for analyzing dLop’s dose-response relationships?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. For PET data, apply compartmental modeling (e.g., two-tissue irreversible) to estimate kinetic parameters (K1, k3). Report variability with 95% confidence intervals and power analysis for sample size justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desmethyl Loperamide
Reactant of Route 2
Reactant of Route 2
N-Desmethyl Loperamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.